Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)-
Overview
Description
Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- is a chemical compound with the molecular formula C8H25NOSi3 . It is also known by other names such as 1,1,1,3,3,5,5,5-Octamethyl-2-oxa-4-azapentasilane .
Molecular Structure Analysis
The molecular structure of Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- is represented by the InChI string: InChI=1S/C10H31NO2Si4/c1-14(2,3)12-16(7,8)11-17(9,10)13-15(4,5)6/h11H,1-10H3 . The compound has a molecular weight of 309.7 g/mol .Physical And Chemical Properties Analysis
Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- has a boiling point of 56-57 °C (at a pressure of 8 Torr) and a predicted density of 0.832±0.06 g/cm3 . The pKa value is predicted to be 14.47±0.70 .Scientific Research Applications
Photochemistry and Reaction Kinetics : A study on (Phenylethynyl)pentamethyldisilane showed the formation of transient species, including a 1-silaallene and dimethylsilylene, providing insights into the reaction kinetics and photochemistry of disilane compounds (Kerst, Ruffolo, & Leigh, 1997).
Organometallic Chemistry : Research on bis(trimethylsiloxy)dichlorotitanium and its reactions with various organosiloxanes and aniline revealed the synthesis of new compounds, demonstrating the utility of trimethylsilyl derivatives in organometallic synthesis (Andrianov, Kurasheva, & Kuteinikova, 1977).
Synthesis of Organofunctional Disilanes : Studies on the synthesis and reactions of chloromethyl group-containing disilanes, such as (dichloromethyl)pentamethyldisilane, provided insights into the formation of various organofunctional disilanes, highlighting their potential in synthetic chemistry (Kumada & Ishikawa, 1964).
Reactions with Phosphonic Diamide : The reaction of N,N'-Dimethyl-N,N'-bis(trimethylsilyl)methylphosphonic diamide with chloral and chloromethyldimethylchlorosilane demonstrated the formation of specific diazaphospholidine and diazaphospha-silacyclopentane oxides, showing the reactivity of trimethylsilyl derivatives with phosphonic diamides (Pudovik, Kibardina, Zyablikova, & Pudovik, 2001).
Mass Spectrometry and Chromatography : A study on the trimethylsilyl derivatives of catecholamine-related molecules provided insights into their mass spectrometric and gas chromatographic behavior, contributing to analytical chemistry (Hattox & Murphy, 1978).
Structural Analysis of Oligosilanes : Comparative structural analysis of various oligosilanes, including those bearing trimethylsilyl groups, aided in understanding the influence of bulky groups on Si−Si skeletons, relevant in material science and organosilicon chemistry (Baumgartner, Frank, Kayser, & Marschner, 2005).
Thermal Isomerization : Research on the thermal isomerization of specific disilanes, such as 1,2-diadamantoyltetrakis(trimethylsilyl)disilane, revealed isomerization mechanisms and product formation, contributing to the understanding of thermal properties of disilanes (Ohshita, Takayama, Ishikawa, & Kunai, 2003).
Polymer Chemistry : Studies on the synthesis and reactions of 1-(Trimethylsilyl)allyl chloride in polymer chemistry showed its utility in producing alkenylsilanes and alcohols, demonstrating the role of trimethylsilyl derivatives in polymer synthesis (Shimizu, Shibata, & Tsuno, 1984).
properties
IUPAC Name |
[[[dimethyl(trimethylsilyloxy)silyl]amino]-dimethylsilyl]methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H25NOSi3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h9H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMFHHMCHPPBTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H25NOSi3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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